5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one

Acetylcholinesterase inhibition Donepezil impurity profiling Pharmacopoeial reference standard

5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one (CAS 149874-91-9), systematically named (2E)-2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)-1H-inden-1-one, is a synthetic indanone-piperidine hybrid within the donepezil chemotype. It is formally classified as a donepezil-related substance—specifically a process impurity and a hydrolytic N-desbenzyl metabolite (M4)—and is supplied as an analytical reference standard for chromatographic system suitability and purity determinations in pharmaceutical quality control.

Molecular Formula C₁₇H₂₁NO₃
Molecular Weight 287.35
CAS No. 149874-91-9
Cat. No. B1141182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one
CAS149874-91-9
Synonyms2,3-Dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)-1H-inden-1-one;  DPMI;  _x000B_Donepezil Impurity; 
Molecular FormulaC₁₇H₂₁NO₃
Molecular Weight287.35
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC
InChIInChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one (CAS 149874-91-9): Procurement-Relevant Identity, Classification, and Baseline Characteristics


5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one (CAS 149874-91-9), systematically named (2E)-2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)-1H-inden-1-one, is a synthetic indanone-piperidine hybrid within the donepezil chemotype. It is formally classified as a donepezil-related substance—specifically a process impurity and a hydrolytic N-desbenzyl metabolite (M4)—and is supplied as an analytical reference standard for chromatographic system suitability and purity determinations in pharmaceutical quality control . It retains the 5,6-dimethoxy-indan-1-one pharmacophore that mediates acetylcholinesterase (AChE) catalytic-site interaction but lacks the N-benzylpiperidine peripheral-site anchor, fundamentally altering its target-engagement profile relative to donepezil [1].

Why 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one Cannot Be Interchanged with Donepezil or Closely Related Indanone Analogs


Despite sharing the 5,6-dimethoxy-indan-1-one core, the benzyl excision in 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one produces a >500-fold loss in AChE inhibitory potency relative to donepezil (IC50 ~5,400 nM vs. ~5.7–8.1 nM) and abolishes the dual-site binding mode that underpins donepezil’s selectivity . The compound also introduces a C2-exocyclic double bond (E/Z isomerism), which is absent in the saturated desbenzyl donepezil (CAS 120014-30-4) and adds a stereochemical variable with implications for chromatographic resolution and pharmacopoeial identification [1]. Consequently, generic substitution across donepezil impurities—or between this unsaturated impurity and its saturated counterpart—is scientifically unsound and can compromise analytical accuracy, regulatory compliance, and structure-activity interpretation.

Quantitative Differentiation Evidence for 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one (CAS 149874-91-9) Against Closest Analogs


AChE Inhibitory Potency: >500-Fold Weaker than Donepezil, Defining Its Utility as a Pharmacologically Silent Reference Standard

The compound exhibits an AChE IC50 of approximately 5,400 nM in mouse brain homogenate, compared with donepezil's IC50 of 5.7–8.1 nM (bovine/human AChE), representing a potency reduction of ~670- to 950-fold . This magnitude of difference confirms that the N-desbenzyl, C2-exocyclic unsaturated impurity is essentially devoid of therapeutically meaningful AChE inhibition, making it an ideal 'silent' marker for chromatographic system suitability without confounding pharmacological readouts.

Acetylcholinesterase inhibition Donepezil impurity profiling Pharmacopoeial reference standard

Sigma-2 Receptor Affinity: A Secondary Pharmacology Differentiator Absent in the Saturated Desbenzyl Analog

The compound demonstrates binding affinity for the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cells, whereas affinity for sigma-1 is comparatively weaker (Ki = 841 nM by displacement of [³H]-(+)-pentazocine) [1]. Donepezil itself binds sigma-1 with high affinity (Ki = 14.6 nM) and sigma-2 with moderate affinity; however, the saturated desbenzyl donepezil (CAS 120014-30-4) has not been systematically profiled for sigma receptor engagement, making this unsaturated impurity a distinct tool for studying structure–sigma receptor relationships within the donepezil chemotype.

Sigma receptor binding Off-target profiling Donepezil impurity pharmacology

Regulatory Impurity Specification: Acceptance Criterion of ≤0.15% in Donepezil Drug Substance Creates a Quantifiable Purity Requirement Driving Reference Standard Procurement

The desbenzyl impurity (including both saturated and unsaturated forms) is controlled in donepezil hydrochloride drug substance at NMT 0.15–0.20% per BP/USP specifications, with any individual unspecified impurity limited to NMT 0.10% [1]. The compound is also reported to be present in donepezil drug products at levels up to 0.5% . ICH Q3A/Q3B guidelines mandate full identification and characterization of any impurity exceeding the 0.1% threshold, directly creating the regulatory demand for a well-characterized reference standard of this specific chemical entity [2].

Pharmaceutical impurity control ICH Q3A/Q3B Pharmacopoeial monograph compliance

Metabolic Abundance: M4 (N-Desbenzyl Donepezil) is the Predominant Hydrolytic Metabolite, Making This Impurity Essential for In Vivo Pharmacokinetic and Metabolite Identification Studies

N-Desbenzyl donepezil (M4) is the major hydrolytic metabolite of donepezil, representing 3.34% of the administered dose in urine and 3.61% in feces in rat mass-balance studies, and was identified as the most abundant metabolite in human urine following a single oral dose of ¹⁴C-donepezil [1]. M4 is generated via CYP3A4/CYP2D6-mediated N-debenzylation, a metabolic pathway that is quantitatively more significant than O-demethylation (M1/M2) or N-oxidation (M6) in terms of excreted mass [2]. The C2-exocyclic double bond in CAS 149874-91-9 distinguishes it from the saturated M4 metabolite (CAS 120014-30-4), providing a means to discriminate between process impurities and genuine metabolic products in bioanalytical workflows.

Donepezil metabolism N-debenzylation Pharmacokinetic metabolite profiling

Structural Isomerism: The C2-Exocyclic E/Z Double Bond Distinguishes This Compound from the Saturated Desbenzyl Donepezil (CAS 120014-30-4) and Creates Critical Chromatographic Selectivity Requirements

CAS 149874-91-9 contains a C2-exocyclic methylene bridge (C=CH–piperidine) that exists as an E/Z isomeric mixture, in contrast to the saturated C2–CH₂–piperidine linkage in desbenzyl donepezil free base (CAS 120014-30-4) and desbenzyl donepezil hydrochloride (CAS 120013-39-0) [1]. This unsaturation alters the molecular geometry, UV chromophore, and chromatographic retention behavior. The (E)-isomer is the thermodynamically favored configuration, but both isomers may be present in synthetic batches, necessitating a reference standard that is isomerically characterized for accurate peak assignment in HPLC impurity methods [2]. The molecular formula C₁₇H₂₁NO₃ (MW 287.35) further differentiates it from the saturated analog C₁₇H₂₃NO₃ (MW 289.37).

E/Z isomerism Chiral/geometric impurity resolution HPLC method validation

Highest-Value Application Scenarios for Procuring 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one (CAS 149874-91-9)


HPLC System Suitability and Impurity Quantification in Donepezil API Batch Release Testing

Quality control laboratories performing pharmacopoeial monograph testing of donepezil hydrochloride drug substance require this impurity as a reference standard to establish system suitability (resolution between the unsaturated impurity and saturated desbenzyl donepezil), to quantify the desbenzyl impurity against the NMT 0.15–0.20% acceptance criterion mandated by BP/USP monographs, and to ensure that the total impurity profile meets ICH Q3A requirements where any impurity ≥0.1% must be identified [1]. The compound's distinct UV chromophore, arising from the extended conjugation of the C2-exocyclic double bond with the indanone carbonyl, facilitates detection at standard HPLC wavelengths.

Metabolite Identification and Pharmacokinetic Bioanalysis: Differentiating Process Impurity from Genuine M4 Metabolite

In preclinical and clinical pharmacokinetic studies of donepezil, N-desbenzyl donepezil (M4) is the primary hydrolytic metabolite, accounting for >3% of the excreted dose in both rats and humans [2]. The unsaturated impurity (149874-91-9) must be distinguished from the saturated M4 metabolite (120014-30-4) in LC-MS/MS bioanalytical methods because the two species share the same nominal mass but exhibit distinct retention times and fragmentation patterns. Procurement of both authentic standards is essential for validated bioanalytical method development in support of ANDA submissions and drug-drug interaction studies.

Structure-Activity Relationship Studies on Sigma Receptor Engagement Within the Donepezil Chemotype

The sigma-2 receptor binding affinity of this compound (Ki = 90 nM) combined with its 9.3-fold selectivity over sigma-1 (Ki = 841 nM) provides a differentiated pharmacological probe for investigating the structural determinants of sigma receptor subtype selectivity in indanone-piperidine hybrids [3]. Given donepezil's high sigma-1 affinity (Ki = 14.6 nM), the unsaturated desbenzyl impurity can serve as a negative control or selectivity benchmark in assays evaluating sigma-1 versus sigma-2 mediated neuroprotective, antidepressant-like, or cognitive-enhancing effects.

Forced Degradation Studies and Stability-Indicating Method Validation

Regulatory guidance (ICH Q1A/Q2B) requires forced degradation studies to establish the stability-indicating nature of analytical methods for donepezil drug substance and drug product. This impurity may form under acidic hydrolytic conditions that promote N-debenzylation followed by dehydration at the C2 position, or under oxidative stress. Having a characterized reference standard enables accurate identification and quantification of this specific degradant, supporting shelf-life specification setting and impurity fate-and-purge studies during process development [1].

Quote Request

Request a Quote for 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.